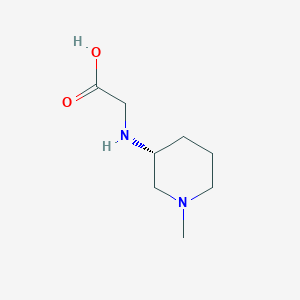![molecular formula C9H18N2O2 B7984899 [Methyl-((S)-1-methyl-pyrrolidin-2-ylmethyl)-amino]-acetic acid](/img/structure/B7984899.png)
[Methyl-((S)-1-methyl-pyrrolidin-2-ylmethyl)-amino]-acetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[Methyl-((S)-1-methyl-pyrrolidin-2-ylmethyl)-amino]-acetic acid is a compound that features a pyrrolidine ring, which is a five-membered nitrogen-containing heterocycle
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of [Methyl-((S)-1-methyl-pyrrolidin-2-ylmethyl)-amino]-acetic acid typically involves the use of proline as a starting material. The synthetic route includes several steps such as chloroacetylation, amidation, and final cyclization to form the pyrrolidine ring . The reaction conditions often involve the use of methanesulfonic acid under reflux in methanol to achieve good yields .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher efficiency and yield. This could include the use of continuous flow reactors and advanced purification techniques to ensure the purity of the final product.
化学反応の分析
Types of Reactions
[Methyl-((S)-1-methyl-pyrrolidin-2-ylmethyl)-amino]-acetic acid can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions can vary but often involve controlled temperatures and the use of solvents like methanol or dichloromethane.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
科学的研究の応用
[Methyl-((S)-1-methyl-pyrrolidin-2-ylmethyl)-amino]-acetic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It can be used in the study of enzyme mechanisms and as a ligand in receptor binding studies.
Industry: It can be used in the production of various chemicals and materials, including pharmaceuticals and agrochemicals
作用機序
The mechanism of action of [Methyl-((S)-1-methyl-pyrrolidin-2-ylmethyl)-amino]-acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, depending on its structure and the nature of the target. The pathways involved can include signal transduction, metabolic processes, and gene expression regulation .
類似化合物との比較
Similar Compounds
Some similar compounds include:
Proline derivatives: These compounds share the pyrrolidine ring structure and have similar chemical properties.
Indole derivatives: These compounds also contain nitrogen heterocycles and are used in various biological and chemical applications
Uniqueness
[Methyl-((S)-1-methyl-pyrrolidin-2-ylmethyl)-amino]-acetic acid is unique due to its specific structure, which allows it to interact with a wide range of molecular targets
特性
IUPAC Name |
2-[methyl-[[(2S)-1-methylpyrrolidin-2-yl]methyl]amino]acetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2O2/c1-10(7-9(12)13)6-8-4-3-5-11(8)2/h8H,3-7H2,1-2H3,(H,12,13)/t8-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQVQVVGFUXXQDT-QMMMGPOBSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCC1CN(C)CC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1CCC[C@H]1CN(C)CC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![[((R)-1-Benzyl-piperidin-3-yl)-isopropyl-amino]-acetic acid](/img/structure/B7984817.png)
![[((R)-1-Benzyl-piperidin-3-yl)-cyclopropyl-amino]-acetic acid](/img/structure/B7984821.png)




![[((R)-1-Acetyl-pyrrolidin-3-yl)-ethyl-amino]-acetic acid](/img/structure/B7984843.png)
![[((R)-1-Acetyl-pyrrolidin-3-yl)-isopropyl-amino]-acetic acid](/img/structure/B7984846.png)

![[Methyl-((R)-1-methyl-pyrrolidin-3-yl)-amino]-acetic acid](/img/structure/B7984887.png)
![[Methyl-((S)-1-methyl-pyrrolidin-3-yl)-amino]-acetic acid](/img/structure/B7984892.png)
![[Methyl-((R)-1-methyl-piperidin-3-yl)-amino]-acetic acid](/img/structure/B7984901.png)
![[Methyl-((S)-1-methyl-piperidin-3-yl)-amino]-acetic acid](/img/structure/B7984908.png)
![[Methyl-(1-methyl-piperidin-3-ylmethyl)-amino]-acetic acid](/img/structure/B7984909.png)
